molecular formula C23H26O4 B103951 9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione CAS No. 37797-12-9

9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No. B103951
CAS RN: 37797-12-9
M. Wt: 366.4 g/mol
InChI Key: YQVVTBQTVHNTKU-UHFFFAOYSA-N
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Description

The compound "9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione" is a derivative of xanthene, which is a tricyclic compound that forms the core of various bioactive compounds. Xanthene derivatives have been extensively studied due to their diverse biological activities, including antioxidant, antimicrobial, and antiproliferative properties .

Synthesis Analysis

The synthesis of xanthene derivatives typically involves the formation of the tricyclic xanthene core through a one-pot reaction or multi-step reactions. For instance, a related compound, 9-(4-hydroxybutyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, was synthesized through a one-pot reaction in aqueous citric acid . Another derivative was synthesized by nitration and subsequent reduction steps . These methods highlight the versatility of synthetic approaches to xanthene derivatives.

Molecular Structure Analysis

Xanthene derivatives exhibit a variety of molecular conformations. For example, the title molecule in one study had two tetramethyloctahydroxanthen-1,8-dione substituents arranged approximately parallel to each other and perpendicular to the plane of the pyridine ring . The six-membered xanthene rings often adopt flattened boat conformations . The crystal structure of a related compound, 3,3,6,6-tetramethyl-9-(2-hydroxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8-dione, is stabilized by hydrogen bonds .

Chemical Reactions Analysis

Xanthene derivatives can participate in various chemical reactions. They have been shown to be efficient Michael acceptors in conjugate additions . The reactivity of these compounds allows for further functionalization and the synthesis of complex molecules, including natural products and potential pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of xanthene derivatives are influenced by their functional groups and molecular structure. For instance, the presence of hydroxy groups can significantly enhance the antioxidant activity of these compounds . The solubility, crystallinity, and stability of these compounds can be tailored by modifying the substituents on the xanthene core, as seen in the synthesis and characterization of various derivatives . The acid dissociation constant and the ability to act as an acid-base titration indicator have also been studied for a derivative, indicating the potential application of these compounds in analytical chemistry .

Scientific Research Applications

Antibacterial Activity

The derivative compounds of 9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione have shown notable antibacterial activity. A study synthesized two derivatives and evaluated their effectiveness against various bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa. One derivative demonstrated very strong antibacterial activity against Staphylococcus epidermidis, suggesting potential applications in combating bacterial infections (Retnosari et al., 2021).

Anticancer Potential

The compound has shown promising results in anticancer research. A study highlighted that certain derivatives exhibited good anti-proliferative properties against various cancer cell lines. Specifically, a compound with a 2-hydroxy phenyl group at the C-9 position was found to be notably effective, hinting at potential applications in cancer treatment (Mulakayala et al., 2012).

Antioxidant Properties

Research also indicates the compound's role as a potential antioxidant. Various derivatives of 1,8-dioxo-octahydroxanthenes have been synthesized and evaluated for their antioxidant activities. The studies found that some derivatives, such as those with hydroxy groups substituted on the phenyl ring, exhibited significant antioxidant properties, which could be leveraged in pharmaceutical applications (Zukić et al., 2018).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of derivatives have provided insights into their molecular properties. Studies involving hexahydroacridine-1,8(2H,5H)-dione derivatives have employed techniques like IR, NMR, and computational studies to understand the molecular structure and potential pharmacological importance (Kumar et al., 2020).

Intermolecular Interactions and Biological Activity

The intermolecular interactions and conformational geometries of xanthenedione derivatives are related to their biological activity. Studies have crystallized several derivatives to analyze these interactions, revealing that the central ring of these molecules adopts specific conformations, which are critical for their antioxidant and acetylcholinesterase inhibitory properties (Purushothaman & Thiruvenkatam, 2018).

properties

IUPAC Name

9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O4/c1-22(2)9-15(25)20-17(11-22)27-18-12-23(3,4)10-16(26)21(18)19(20)13-5-7-14(24)8-6-13/h5-8,19,24H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVVTBQTVHNTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)O)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 3
9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 4
9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 5
9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Citations

For This Compound
35
Citations
N Mohammadian, B Akhlaghinia - Research on Chemical Intermediates, 2018 - Springer
Calcined oyster shell nanoparticles (COS NPs) as a novel heterogeneous nanocatalyst were prepared and fully characterized by X-ray fluorescence analysis, Fourier transform infrared …
Number of citations: 22 link.springer.com
M Rahimifard, G Mohammadi Ziarani, A Badiei… - Research on Chemical …, 2016 - Springer
An efficient acidic functionalization of mesoporous silica LUS-1 (Laval University silica) was carried out by grafting and oxidation of (3-mercaptopropyl)trimethoxysilane. The …
Number of citations: 27 link.springer.com
SP Hangirgekar, VV Kumbhar… - Indo American Journal …, 2014 - researchgate.net
Xanthene and their derivatives are unavoidable in the field of medicinal chemistry for their biologically active properties as they have been synthesized and evaluated for their potential …
Number of citations: 2 www.researchgate.net
EA Dikusar, VI Potkin, NG Kozlov… - Russian Journal of …, 2013 - Springer
Condensation of substituted benzaldehydes of vanillin series with dimedone in methanol solution in the presence of catalytic quantities of triethylamine afforded 2,2′-arylmethylenebis(…
Number of citations: 5 link.springer.com
A Ilangovan, S Malayappasamy, S Muralidharan… - Chemistry Central …, 2011 - Springer
SmCl 3 (20 mol%) has been used as an efficient catalyst for reaction between aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione at 120C to give 1,8-dioxo-octahydroxanthene …
Number of citations: 135 link.springer.com
MR Poor Heravi - Journal of the Iranian Chemical Society, 2009 - Springer
A novel and efficient procedure for the synthesis of 1,8-dioxo-octahydro-xanthenes through one-pot condensation of 5,5- dimethyl-1,3-cyclohexadione with aryl aldehydes in the …
Number of citations: 37 link.springer.com
AR Suryawanshi, SA Anantwad… - Journal of …, 2023 - pnrjournal.com
An efficient one pot multicomponant approach for the synthesis of 1, 8-dioxo-octahydroxanthene derivatives. We have developed a novel method for the synthesis of series of bioactive …
Number of citations: 3 pnrjournal.com
NT Burford, KE Livingston, M Canals… - Journal of Medicinal …, 2015 - ACS Publications
Allosteric modulators of G protein-coupled receptors (GPCRs) have a number of potential advantages compared to agonists or antagonists that bind to the orthosteric site of the receptor…
Number of citations: 66 pubs.acs.org
A Khazaei, M Rezaei… - Journal of the …, 2017 - Wiley Online Library
In this work, poly(N,N′‐dibromo‐N‐ethylnaphtyl‐2,7‐sulfonamide) ( PDNES ) as a highly efficient catalyst was applied for the synthesis of 1,8‐dioxo‐octahydroxanthenes and tetra‐…
Number of citations: 11 onlinelibrary.wiley.com
R Shashi, NS Begum - Phosphorus, Sulfur, and Silicon and the …, 2022 - Taylor & Francis
The present work deals with a practically efficient protocol designed for the synthesis of 2,7-dibromoxanthenediones using N-bromosuccinimide (NBS) in the presence of p-toluene …
Number of citations: 1 www.tandfonline.com

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